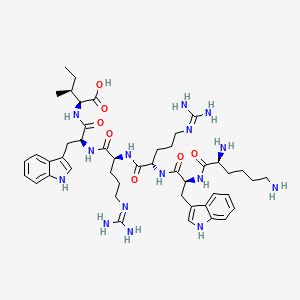
L-Isoleucine, L-lysyl-L-tryptophyl-L-arginyl-L-arginyl-L-tryptophyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Isoleucine, L-lysyl-L-tryptophyl-L-arginyl-L-arginyl-L-tryptophyl- is a complex peptide composed of several amino acids, including L-isoleucine, L-lysine, L-tryptophan, and L-arginine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucine, L-lysyl-L-tryptophyl-L-arginyl-L-arginyl-L-tryptophyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide are inserted into microorganisms, which then produce the peptide through fermentation. This method is advantageous for producing large quantities of peptides with high purity.
Análisis De Reacciones Químicas
Types of Reactions
L-Isoleucine, L-lysyl-L-tryptophyl-L-arginyl-L-arginyl-L-tryptophyl- can undergo various chemical reactions, including:
Oxidation: The tryptophan residues can be oxidized to form kynurenine derivatives.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Kynurenine derivatives from tryptophan.
Reduction: Free thiols from disulfide bonds.
Substitution: Alkylated or acylated amino groups.
Aplicaciones Científicas De Investigación
L-Isoleucine, L-lysyl-L-tryptophyl-L-arginyl-L-arginyl-L-tryptophyl- has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in treating diseases related to amino acid metabolism or protein misfolding.
Industry: Utilized in the development of peptide-based materials and biocatalysts.
Mecanismo De Acción
The mechanism of action of L-Isoleucine, L-lysyl-L-tryptophyl-L-arginyl-L-arginyl-L-tryptophyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The peptide can bind to receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, differentiation, or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- L-Valine, L-lysyl-L-tryptophyl-L-arginyl-L-arginyl-L-tryptophyl-
- L-Leucine, L-lysyl-L-tryptophyl-L-arginyl-L-arginyl-L-tryptophyl-
Propiedades
Número CAS |
678967-43-6 |
|---|---|
Fórmula molecular |
C46H69N15O7 |
Peso molecular |
944.1 g/mol |
Nombre IUPAC |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C46H69N15O7/c1-3-26(2)38(44(67)68)61-43(66)37(23-28-25-56-33-16-7-5-13-30(28)33)60-41(64)35(18-11-21-54-46(51)52)57-40(63)34(17-10-20-53-45(49)50)58-42(65)36(59-39(62)31(48)14-8-9-19-47)22-27-24-55-32-15-6-4-12-29(27)32/h4-7,12-13,15-16,24-26,31,34-38,55-56H,3,8-11,14,17-23,47-48H2,1-2H3,(H,57,63)(H,58,65)(H,59,62)(H,60,64)(H,61,66)(H,67,68)(H4,49,50,53)(H4,51,52,54)/t26-,31-,34-,35-,36-,37-,38-/m0/s1 |
Clave InChI |
LCUAKLHJRYSURX-JXFHVCLSSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCCN)N |
SMILES canónico |
CCC(C)C(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-4-methyl-6-phenylpyrimido[5,4-c]quinolin-5-one](/img/structure/B15159582.png)
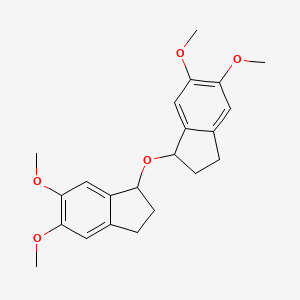
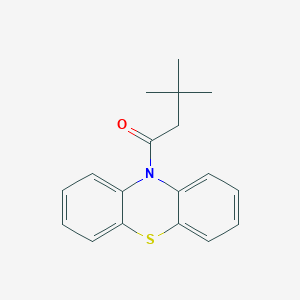
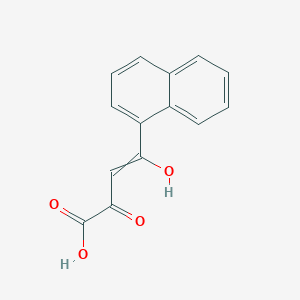
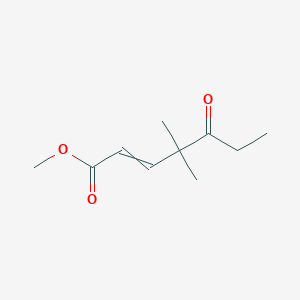
![10-Ethynyl-7,7-diphenylspiro[4.5]decan-10-ol](/img/structure/B15159650.png)
![4,4'-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylaniline)](/img/structure/B15159656.png)
![(S)-[Rh COD TCFP]BF4](/img/structure/B15159665.png)
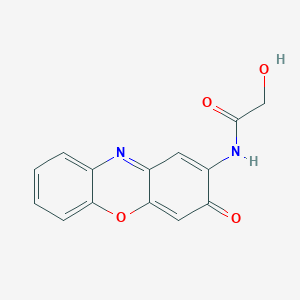
![1H-Isoindole-1,3(2H)-dione, 2-[2-[4-(trifluoromethyl)phenyl]-1-aziridinyl]-](/img/structure/B15159673.png)
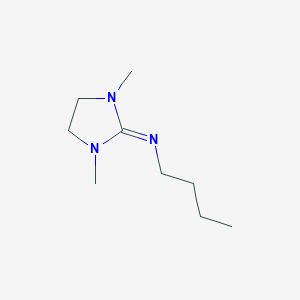
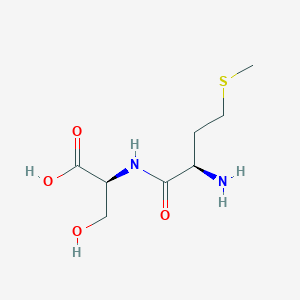
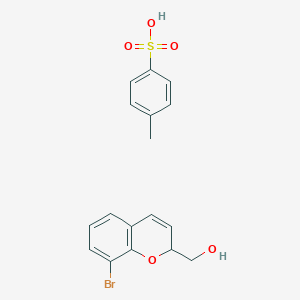
![4-[2-[4-Hydroxy-3-[(2-hydroxyphenyl)diazenyl]phenyl]propan-2-yl]-2-[(2-hydroxyphenyl)diazenyl]phenol](/img/structure/B15159700.png)
